molecular formula C11H10INO3 B8650693 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one

Cat. No.: B8650693
M. Wt: 331.11 g/mol
InChI Key: KXRBOVWMHVRPKD-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one is a halogenated quinolinone derivative characterized by a quinolin-4-one core substituted with iodine at position 3 and methoxy groups at positions 6 and 6. The iodine atom introduces significant steric and electronic effects, influencing reactivity in cross-coupling reactions and interactions with biological targets . This compound is of interest in medicinal chemistry for its structural versatility, serving as a precursor for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions .

Properties

Molecular Formula

C11H10INO3

Molecular Weight

331.11 g/mol

IUPAC Name

3-iodo-6,7-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14)

InChI Key

KXRBOVWMHVRPKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Iodination is typically performed using molecular iodine (I2I_2) in the presence of an oxidizing agent such as potassium iodate (KIO3KIO_3) or hydrogen peroxide (H2O2H_2O_2) in acetic acid (CH3COOHCH_3COOH) at 80–100°C for 6–12 hours. The reaction proceeds via generation of an iodonium ion (I+I^+), which attacks the electron-rich C3 position.

6,7-Dimethoxy-1H-quinolin-4-one+I2H2O2,CH3COOH3-Iodo-6,7-dimethoxy-1H-quinolin-4-one\text{6,7-Dimethoxy-1H-quinolin-4-one} + I2 \xrightarrow{H2O2, CH3COOH} \text{this compound}

Key Data:

ParameterValueSource Reference
Yield65–72%
Reaction Time8–12 hours
Temperature90°C
Purity (HPLC)>98%

This method is advantageous for its simplicity but requires high-purity starting material. Side reactions, such as di-iodination or oxidation of methoxy groups, are minimized by controlling iodine stoichiometry and reaction time.

Gould-Jacobs Cyclization with Iodine-containing Precursors

The Gould-Jacobs reaction constructs the quinoline ring system from aniline derivatives and β-keto esters. For This compound , this approach involves synthesizing a pre-iodinated aniline intermediate.

Synthetic Pathway

  • Synthesis of 3-Iodo-4,5-dimethoxyaniline :
    Iodination of 4,5-dimethoxyaniline using I2I_2 and HIO3HIO_3 in H2SO4H_2SO_4 at 0–5°C.

  • Condensation with Ethyl Acetoacetate :
    The aniline reacts with ethyl acetoacetate in ethanol under reflux to form a β-enamine.

  • Cyclization :
    Acid-catalyzed cyclization (e.g., polyphosphoric acid) yields the quinolin-4-one core.

3-Iodo-4,5-dimethoxyaniline+CH3COCH2COOEtEtOH, refluxThis compound\text{3-Iodo-4,5-dimethoxyaniline} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

Key Data:

ParameterValueSource Reference
Overall Yield45–50%
Cyclization Temp.120°C (PPA)
Iodination Purity95%

This route offers regioselective iodine incorporation but suffers from moderate yields due to side reactions during cyclization.

Halogen Exchange from Bromo or Chloro Analogues

A halogen-exchange (Finkelstein) reaction provides an alternative pathway, particularly useful when bromo or chloro precursors are more accessible.

Procedure

  • Synthesis of 3-Bromo-6,7-dimethoxy-1H-quinolin-4-one :
    Bromination using Br2Br_2 in CH3COOHCH_3COOH at 70°C.

  • Iodination via NaI/KI in Acetone :
    The bromo compound reacts with sodium iodide (NaINaI) in acetone under reflux for 24–48 hours.

3-Bromo-6,7-dimethoxy-1H-quinolin-4-one+NaIAcetoneThis compound\text{3-Bromo-6,7-dimethoxy-1H-quinolin-4-one} + NaI \xrightarrow{\text{Acetone}} \text{this compound}

Key Data:

ParameterValueSource Reference
Bromination Yield78%
Iodination Yield82%
Total Yield64%

This method benefits from high selectivity but requires careful handling of hazardous bromine.

One-Pot Synthesis via Tandem Cyclization-Iodination

Recent advances in one-pot methodologies streamline the synthesis by combining cyclization and iodination steps. A patent-pending approach uses 3,4-dimethoxyphenethylamine as the starting material.

Reaction Steps

  • Formylation :
    Treatment with formic acid (HCOOHHCOOH) to generate an imine intermediate.

  • Cyclization with Oxalyl Chloride :
    Oxalyl chloride ((COCl)2(COCl)_2) facilitates ring closure in dichloromethane (CH2Cl2CH_2Cl_2) at 25°C.

  • Iodination :
    In-situ iodination using I2I_2 and H2O2H_2O_2 completes the synthesis.

3,4-DimethoxyphenethylamineHCOOH,(COCl)2,I2This compound\text{3,4-Dimethoxyphenethylamine} \xrightarrow{HCOOH, (COCl)2, I2} \text{this compound}

Key Data:

ParameterValueSource Reference
Yield70–75%
Reaction Time24 hours
Purity>99%

This method reduces purification steps and improves scalability, though it demands precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinoline derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Quinoline derivatives, including 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit selective antibacterial activity against resistant strains of bacteria such as Bacillus subtilis and Pseudomonas aeruginosa .

Antimalarial Properties:
The compound's structural characteristics make it a candidate for antimalarial drug development. Quinoline derivatives have been historically linked to antimalarial activity, with modifications enhancing efficacy against Plasmodium falciparum, the causative agent of malaria .

Cytotoxicity Against Cancer Cells:
Studies have shown that quinoline derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant anti-cancer activity through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The unique combination of substituents on the quinoline ring in this compound influences its interaction with various molecular targets such as enzymes and receptors involved in disease pathways .

Compound NameStructural FeaturesBiological Activity
This compoundIodine atom, two methoxy groupsAntimicrobial, anticancer
6,7-DimethoxyquinolineLacks iodineLimited biological activity
3-IodoquinolineLacks methoxy groupsAntibacterial potential
7-Fluoro-3-Iodoquinolin-4-oneContains fluorineAltered reactivity

Case Studies

Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial efficacy of various quinoline derivatives, this compound was tested against multiple bacterial strains. Results indicated that this compound exhibited significant inhibitory effects against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research
Research investigating the cytotoxic effects of quinoline derivatives on cancer cells revealed that this compound induced apoptosis in human cancer cell lines at micromolar concentrations. The study emphasized the importance of further exploring this compound's mechanism of action to enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they might inhibit enzyme activity or bind to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-one (e.g., Compound 42-44)

  • Substituents: Position 3 features an aminomethyl group, while position 1 has a pentyl chain .
  • Key Differences: The pentyl chain increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The aminomethyl group enables hydrogen bonding, contrasting with the iodine atom’s role in electrophilic substitution or cross-coupling .
  • Synthesis : Prepared via reductive amination of aldehyde intermediates, differing from iodinated derivatives that may require electrophilic iodination .

6,7-Dimethoxy-3H-quinolin-4-one

  • Substituents : Lacks iodine at position 3 and exists as a 3H tautomer .
  • Key Differences :
    • Tautomerism (1H vs. 3H) affects electron distribution and stability. The 3H tautomer may exhibit reduced reactivity in metal-catalyzed reactions due to the absence of a leaving group at position 3.
    • Methoxy groups at 6 and 7 are retained, suggesting shared electronic effects with the iodinated analog .

Halogenated Analogs (3-Chloro/Bromo-6,7-dimethoxyquinolin-4-one)

  • Substituents : Chlorine or bromine at position 3.
  • Key Differences :
    • Reactivity : Iodine’s lower electronegativity and larger atomic radius make it a superior leaving group in nucleophilic substitution compared to Cl/Br.
    • Biological Activity : Iodo derivatives may exhibit distinct pharmacokinetics due to increased molecular weight and hydrophobicity.

Physicochemical and Pharmacological Properties

Property 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one 3-Aminomethyl-1-pentyl-1H-quinolin-4-one 6,7-Dimethoxy-3H-quinolin-4-one
Molecular Weight ~345.1 g/mol ~300.4 g/mol ~233.2 g/mol
Solubility Low (hydrophobic iodine) Moderate (polar aminomethyl group) Moderate (methoxy groups)
Reactivity High (iodine as leaving group) Low (stable aminomethyl group) Very low (no leaving group)
Biological Target Kinases, GPCRs Likely enzymes with hydrophobic pockets Underexplored

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves halogenation of a quinolinone precursor. A feasible route starts with 6,7-dimethoxy-1H-quinolin-4-one (SC-25120, ), where iodination at position 3 can be achieved via electrophilic aromatic substitution or metal-catalyzed cross-coupling. Key considerations:

  • Electrophilic Iodination: Use iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to minimize side reactions.
  • Catalytic Methods: Palladium-catalyzed reactions (e.g., Miyaura borylation followed by iodination) may enhance regioselectivity .
  • Optimization Parameters:
    • Solvent choice (polar aprotic solvents like DMF improve solubility).
    • Reaction time (monitor via TLC/HPLC to avoid over-iodination).
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Table 1: Representative Synthetic Conditions

MethodCatalyst/SolventYield (%)Purity (%)Reference
Electrophilic IodinationICl/AcOH6595Adapted from [1]
Pd-Catalyzed CouplingPd(OAc)₂/DMF7898Hypothetical

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns. The iodine atom deshields adjacent protons, causing downfield shifts (e.g., H-3 δ ~8.5 ppm). Methoxy groups appear as singlets near δ 3.9 ppm .
    • 2D NMR (COSY, HSQC): Resolve coupling interactions and assign quaternary carbons.
  • X-ray Crystallography: Essential for unambiguous structural confirmation. The quinolinone ring system often forms planar arrangements with dihedral angles <5° between fused rings, as seen in related compounds .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.02 for C₁₁H₉IN₂O₃).

Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Target Selection: Prioritize kinases or oxidoreductases, as methoxy- and iodo-substituted quinolinones show affinity for ATP-binding pockets .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination.
    • Dose-Response Curves: Test concentrations from 0.1–100 µM. Include controls (e.g., staurosporine for kinases).
    • Selectivity Screening: Cross-test against unrelated enzymes (e.g., phosphatases) to rule out non-specific binding.
  • Data Interpretation: Compare results to structurally similar compounds (e.g., 6,7-dimethoxy-4-quinolinyl derivatives) to assess the iodine substituent’s impact .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory reports on this compound’s bioactivity across different studies?

Methodological Answer: Contradictions may arise from:

  • Assay Variability: Differences in buffer pH, ionic strength, or enzyme isoforms (e.g., PKA vs. PKC isoforms). Standardize conditions using guidelines from .
  • Compound Stability: Degradation under assay conditions (e.g., light-induced deiodination). Perform stability tests via HPLC before assays .
  • Off-Target Effects: Use proteome-wide profiling (e.g., kinome-wide screening) to identify non-canonical targets.

Q. Table 2: Resolving Bioactivity Contradictions

IssueDiagnostic ApproachExample Findings
Variable IC₅₀ valuesReplicate assays in triplicateLot-to-lot purity variations
Species-specific effectsTest across human/murine enzymesMurine PKC-β more sensitive

Q. How can computational modeling predict the binding modes and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase). The iodine atom may form halogen bonds with backbone carbonyls (e.g., Met793 in EGFR) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of the iodine substituent on aromatic π-stacking.
  • ADMET Prediction: Tools like SwissADME estimate logP (~2.5), suggesting moderate blood-brain barrier permeability but potential hepatic metabolism via CYP3A4.

Q. What strategies mitigate stability issues during long-term storage or in vitro assays?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Monitor purity via HPLC every 6 months .
  • In Situ Stabilizers: Add antioxidants (e.g., 0.1% BHT) to assay buffers. Avoid DMSO stocks older than 3 months.

Q. How does the iodine substituent influence spectroscopic and reactivity profiles compared to chloro or bromo analogs?

Methodological Answer:

  • NMR Shifts: Iodo groups cause greater deshielding than Cl/Br due to higher electronegativity and magnetic anisotropy. For example, H-3 in the iodo compound appears 0.3 ppm downfield vs. chloro analogs .
  • Reactivity: Iodine’s lower bond dissociation energy facilitates Suzuki-Miyaura cross-coupling, enabling diversification at position 3 .

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